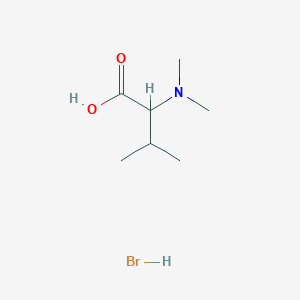

![molecular formula C16H14N4O3S B2861966 2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034533-63-4](/img/structure/B2861966.png)

2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

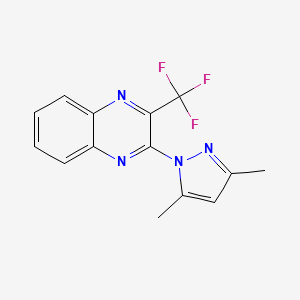

The compound contains several functional groups including a benzodioxole, a thiophene, and a triazole. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and 1,3-dioxole . Thiophene is a heterocyclic compound with the formula C4H4S, and triazole is a class of five-membered ring compounds with three nitrogen atoms in the ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and thiophene rings are aromatic and planar, while the triazole ring introduces nitrogen atoms that can participate in hydrogen bonding .Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The presence of the benzodioxole, thiophene, and triazole rings could make it reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of the aromatic rings and the nitrogen atoms might make it relatively polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Antitumor Activity

Research on derivatives with structural similarities to 2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has demonstrated potential antitumor activities. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, containing different heterocyclic ring systems synthesized using 2-(4-aminophenyl)benzothiazole as a pharmacophoric group, were screened for their antitumor activity in vitro. This study revealed compounds with considerable anticancer activity against some cancer cell lines, highlighting the potential therapeutic applications of such compounds in oncology (Yurttaş, Tay, & Demirayak, 2015).

Synthesis of Heterocycles

Another significant application is in the synthesis of diverse heterocyclic compounds, which are crucial in pharmaceutical research for the development of new drugs. For example, thioureido-acetamides have been utilized in various heterocyclic syntheses through one-pot cascade reactions. This approach demonstrates excellent atom economy and leads to the formation of valuable heterocycles such as 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, among others. These processes underline the versatility and efficiency of using such acetamide derivatives in creating pharmacologically relevant structures (Schmeyers & Kaupp, 2002).

Antibacterial and Antifungal Activities

Compounds structurally related to 2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide have shown promising antibacterial and antifungal activities. A study focusing on the ultrasound synthesis and characterization of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus reported significant reductions in reaction times with comparably higher yields under ultrasound irradiation. These newly synthesized 1,2,3-triazoles were evaluated for their antimicrobial activity against various gram-positive, gram-negative bacteria, and fungal strains, displaying promising antimicrobial activities at low minimum inhibition concentrations (Rezki, 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c21-15(7-11-3-4-13-14(6-11)23-10-22-13)17-8-12-9-20(19-18-12)16-2-1-5-24-16/h1-6,9H,7-8,10H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPNBQJECGLWEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CN(N=N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2861884.png)

![N-(2,4-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2861888.png)

![1-[4-(Adamantan-1-yl)phenoxy]-3-(cyclopentylamino)propan-2-ol hydrochloride](/img/structure/B2861891.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2861893.png)

![4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2861896.png)

![Ethyl 1-[[3-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl]piperidine-4-carboxylate](/img/structure/B2861900.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B2861905.png)